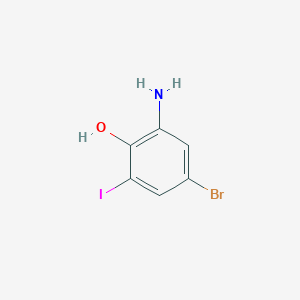

2-Amino-4-bromo-6-iodophenol

描述

Contextualization of Halogenated Aminophenols in Organic Synthesis

Halogenated phenols are valuable starting materials for producing active substances in pharmaceuticals and agrochemicals. google.comgoogle.com The inclusion of halogen substituents can increase the lipophilicity and membrane permeability of drug molecules. google.com Halogenated aminophenols, specifically, are versatile reagents in organic synthesis. nih.gov The presence of amino, hydroxyl, and halogen functional groups provides multiple reactive sites that can be targeted in chemical reactions.

The halogen atoms, such as bromine and iodine, are particularly useful as they can be replaced through nucleophilic aromatic substitution reactions or participate in transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, a fundamental process in constructing complex organic molecules. The amino and hydroxyl groups can influence the electronic properties of the aromatic ring and can be used to direct the regioselectivity of further substitutions.

Significance of Multifunctional Aromatic Scaffolds in Advanced Chemical Research

Aromatic scaffolds that possess multiple functional groups are crucial in modern chemical research, particularly in medicinal chemistry and materials science. mdpi.com These scaffolds serve as foundational structures, or hubs, that can be chemically modified in numerous ways to create a wide variety of derivatives. mdpi.comas-pub.com This approach is central to drug discovery, where a core scaffold is used to generate a library of related compounds for screening potential biological activities. mdpi.com

Structure

3D Structure

属性

IUPAC Name |

2-amino-4-bromo-6-iodophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrINO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRUSJWMKYYFAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization of 2 Amino 4 Bromo 6 Iodophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Amino-4-bromo-6-iodophenol by providing detailed information about the hydrogen and carbon atomic environments.

In the ¹H NMR spectrum of this compound, the aromatic region is simplified due to the high degree of substitution, showing signals for only two protons on the benzene (B151609) ring. These protons, located at positions 3 and 5, are not chemically equivalent and would theoretically appear as two distinct doublets due to coupling with each other. The precise chemical shifts are influenced by the electronic effects of the adjacent substituents (-OH, -NH₂, -Br, -I). The hydroxyl (-OH) and amino (-NH₂) protons would appear as broad singlets that are exchangeable with deuterium (B1214612) oxide (D₂O).

Predicted ¹H NMR Chemical Shifts for the Aromatic Protons

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 7.1 - 7.4 | Doublet (d) | ~2-3 |

| H-5 | 6.8 - 7.1 | Doublet (d) | ~2-3 |

| -NH₂ | 4.0 - 5.5 | Broad Singlet (br s) | N/A |

The ¹³C NMR spectrum provides direct evidence for the carbon skeleton of the molecule. For this compound, six distinct signals are expected in the aromatic region, corresponding to the six non-equivalent carbon atoms of the benzene ring. The chemical shifts of these carbons are significantly affected by the nature of the attached substituent. The carbon atom bonded to the hydroxyl group (C-1) typically resonates downfield, while carbons bonded to halogens also exhibit characteristic shifts. Computational studies and data from similarly substituted phenols help in assigning these shifts. theaic.orgdocbrown.info The presence of four different substituents (-NH₂, -OH, -Br, -I) ensures that all six carbon atoms are in unique chemical environments. acs.orgacs.org

Predicted ¹³C NMR Chemical Shifts

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-OH) | 145 - 155 |

| C-2 (-NH₂) | 135 - 145 |

| C-3 | 120 - 130 |

| C-4 (-Br) | 110 - 120 |

| C-5 | 115 - 125 |

To unambiguously assign the proton and carbon signals, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak connecting the two aromatic protons (H-3 and H-5), confirming their scalar coupling relationship.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show cross-peaks between H-3 and C-3, and between H-5 and C-5, allowing for the definitive assignment of these specific carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. It is crucial for assigning the quaternary carbons (C-1, C-2, C-4, C-6). For instance, the H-3 proton would show correlations to C-1, C-2, C-4, and C-5, while the H-5 proton would show correlations to C-1, C-3, and C-4. These overlapping correlations provide a puzzle-like solution to the complete structural assignment.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy probe the vibrational modes of the molecule, providing a functional group fingerprint. nih.gov The spectra of this compound are characterized by absorption bands corresponding to the O-H, N-H, C-O, C-N, and carbon-halogen bonds, as well as vibrations of the aromatic ring. nih.govresearchgate.net

Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Phenol) | Stretching | 3200 - 3600 (Broad) |

| N-H (Amine) | Asymmetric & Symmetric Stretching | 3300 - 3500 (Two bands) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Ring Stretching | 1450 - 1600 |

| C-O (Phenol) | Stretching | 1200 - 1260 |

| C-N (Aromatic) | Stretching | 1250 - 1350 |

| C-Br | Stretching | 500 - 600 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The aromatic ring of this compound contains π-electrons that can be excited by UV radiation, leading to characteristic absorption bands. The presence of the electron-donating hydroxyl (-OH) and amino (-NH₂) groups (auxochromes) typically causes a bathochromic (red) shift of the π → π* transitions compared to unsubstituted benzene.

The absorption maxima (λ_max) are expected to be in the 280-320 nm range. The exact position and intensity of these bands can be influenced by solvent polarity and pH, which affects the protonation state of the amino and hydroxyl groups.

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. However, halogenated compounds, particularly those containing heavy atoms like bromine and iodine, often exhibit weak fluorescence or are non-fluorescent. This phenomenon, known as the "heavy-atom effect," enhances intersystem crossing from the excited singlet state to the triplet state, promoting non-radiative decay pathways over fluorescence. Therefore, this compound is expected to display minimal fluorescence. nih.govacs.org

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₆H₅BrINO), high-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

The low-resolution mass spectrum would exhibit a distinctive isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in two peaks of nearly equal intensity in the mass spectrum: the molecular ion peak (M⁺) and an (M+2)⁺ peak. Iodine is monoisotopic (¹²⁷I).

Key Ions in the Mass Spectrum

| m/z Value (Nominal) | Identity | Notes |

|---|---|---|

| 313 / 315 | [M]⁺ | Molecular ion peak cluster, showing the characteristic 1:1 ratio for bromine isotopes. |

| 186 / 188 | [M - I]⁺ | Loss of an iodine radical. |

| 234 | [M - Br]⁺ | Loss of a bromine radical. |

The fragmentation pattern provides additional structural information. Common fragmentation pathways for such compounds include the initial loss of the halogen substituents, followed by the elimination of small neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN) from the ring structure.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by measuring its mass with extremely high accuracy. For this compound, with the molecular formula C₆H₅BrINO, HRMS provides an experimental mass that can be matched to a theoretical value calculated to several decimal places.

The analysis of halogenated compounds by mass spectrometry is particularly informative due to the distinct isotopic patterns of halogens. Bromine, for instance, has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in a characteristic pair of peaks (M and M+2) of similar intensity for any bromine-containing fragment, which serves as a clear diagnostic marker. Iodine, in contrast, is monoisotopic (¹²⁷I). The combination of these isotopic signatures in this compound would produce a unique and easily identifiable pattern in the mass spectrum, unequivocally confirming the presence of both bromine and iodine. HRMS can resolve these isotopic peaks, and the precise mass measurement of the monoisotopic peak provides strong evidence for the compound's elemental formula. researchgate.net

| Parameter | Description | Expected Value / Information for this compound |

| Molecular Formula | The elemental composition of the molecule. | C₆H₅BrINO |

| Theoretical Monoisotopic Mass | The calculated exact mass using the most abundant isotope of each element. | 313.8599 Da |

| Isotopic Pattern | The distribution of peaks in the mass spectrum due to natural isotopes. | A characteristic M/M+2 pattern due to the presence of ⁷⁹Br and ⁸¹Br isotopes. |

| Precise Mass Measurement | The experimentally determined mass, which confirms the elemental formula. | Would be expected to be within a few parts per million (ppm) of the theoretical value. |

X-ray Diffraction (XRD) for Solid-State Crystal Structure Determination

Furthermore, XRD analysis elucidates the intermolecular forces that govern how molecules pack together in a crystal lattice. mdpi.com Given the functional groups present in this compound, several key interactions would be anticipated:

Hydrogen Bonding: The hydroxyl (-OH) and amino (-NH₂) groups are excellent hydrogen bond donors and acceptors. These interactions would likely be a dominant force in the crystal packing, creating networks of interconnected molecules.

Halogen Bonding: The iodine and bromine atoms can act as electrophilic regions (σ-holes) and participate in halogen bonds with nucleophilic atoms like oxygen or nitrogen on adjacent molecules. The study of these non-covalent interactions is a significant area of research in crystal engineering. mdpi.com

While specific crystal structure data for this compound is not publicly available, analysis of similar halogenated phenolic compounds confirms the importance of these interactions in dictating the final crystal structure. nih.govresearchgate.net

| Parameter | Description |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present in the crystal structure. |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the unit cell. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. |

| Torsion Angles | The dihedral angles that define the molecule's conformation. |

| Intermolecular Interactions | Identification and geometric characterization of forces like hydrogen and halogen bonds. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects and characterizes species with one or more unpaired electrons, such as free radicals. du.ac.inbhu.ac.in The ground state of this compound has all its electrons paired, making it EPR-silent.

However, EPR spectroscopy would be a powerful tool to study radical forms of the molecule, which could be generated through processes like oxidation. biointerfaceresearch.com For example, oxidation of the phenolic hydroxyl group would yield a phenoxyl radical. This paramagnetic species would be EPR-active, and its spectrum would provide a wealth of information.

Key parameters from an EPR spectrum include:

The g-factor: This value is determined by the electronic environment of the unpaired electron. It helps to identify the type of radical (e.g., carbon-centered, oxygen-centered). du.ac.in

Hyperfine Splitting: The interaction of the unpaired electron with nearby magnetic nuclei (such as ¹H, ¹⁴N, and potentially the less abundant ¹³C) splits the EPR signal into multiple lines. srce.hr The pattern and magnitude of this splitting provide a detailed map of the unpaired electron's delocalization across the molecule, revealing which atoms the electron density resides on. du.ac.in

In cases where the radical is too short-lived to be observed directly, a technique called spin trapping can be employed. This involves reacting the transient radical with a "spin trap" molecule to form a much more stable radical adduct that can be easily studied by EPR. srce.hr

| EPR Parameter | Information Provided |

| g-factor | Helps identify the nature and electronic structure of the paramagnetic center. |

| Hyperfine Splitting Constant (A) | Measures the strength of the interaction between the unpaired electron and a magnetic nucleus; indicates the degree of electron delocalization. |

| Multiplicity | The number of lines in a splitting pattern, which reveals the number of equivalent nuclei interacting with the unpaired electron. |

| Linewidth | Provides information about dynamic processes such as molecular tumbling and chemical exchange. |

Theoretical and Computational Chemistry Studies on 2 Amino 4 Bromo 6 Iodophenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to determine the electronic structure and optimized geometry of molecules. For halogenated phenols, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p) or 6-31++G(d,p), are employed to predict molecular geometries with high accuracy. semanticscholar.orgmdpi.com These calculations provide optimized bond lengths and angles, which are fundamental for understanding the molecule's stability and reactivity. semanticscholar.orgmdpi.com For instance, studies on similar halogenated phenols have demonstrated the reliability of DFT in predicting structural parameters that are in good agreement with experimental data where available. mdpi.com The method is also used to calculate vibrational frequencies to confirm that the optimized structure corresponds to a minimum on the potential energy surface. mdpi.comscholarsresearchlibrary.com

The electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity. semanticscholar.org A small HOMO-LUMO gap suggests high polarizability and reactivity. mdpi.com In the context of substituted phenols, the nature and position of substituents significantly influence these electronic properties. researchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2,6-dichloro-4-fluorophenol | -6.91 | -1.71 | 5.20 |

| Phenol (B47542) | -6.45 | -0.95 | 5.50 |

Data sourced from studies on similar halogenated phenols. semanticscholar.orgresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction and Excited States

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra. researchgate.net This method is effective for calculating vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra. redalyc.org For substituted phenols, TD-DFT has been successfully used to analyze their gas-phase UV spectra and understand the effect of different substituents on the electronic transitions. researchgate.net

The calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov Studies on fluorophenols have shown that TD-DFT can accurately reproduce experimental trends in excitation energies. nih.gov For example, calculations on 2-amino-4,6-diphenylnicotinonitriles, which share some structural similarities, have been used to model their electronic fluorescence spectra. mdpi.com This approach helps in understanding the nature of the electronic transitions, such as whether they are localized on the phenyl ring or involve charge transfer between substituents.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a technique used to study bonding, charge distribution, and intramolecular interactions. researchgate.net It provides a picture of the localized Lewis-like structure of a molecule and quantifies delocalization effects through second-order perturbation theory. cwejournal.orgresearchgate.net This analysis can reveal hyperconjugative interactions, such as the delocalization of lone pair electrons from the oxygen, nitrogen, and halogen substituents into the antibonding orbitals of the aromatic ring, which contribute to the molecule's stability. researchgate.netresearchgate.net

NBO analysis calculates natural charges on each atom, offering insights into the molecule's polarity and potential sites for electrostatic interactions. researchgate.net The study of diarylhalonium salts, for example, used NBO analysis to assess the contribution of s- and p-orbitals of the central halogen atom to the bonding. rsc.org For halogenated phenols, NBO analysis can elucidate how the interplay of the amino, bromo, and iodo substituents affects the electron distribution and the nature of the covalent and non-covalent interactions within the molecule. researchgate.net

Molecular Dynamics Simulations and Force Field Development for Polyhalogenated Aromatic Systems

A critical component for accurate MD simulations is the development of a reliable force field, which defines the potential energy of the system as a function of its atomic coordinates. For polyhalogenated aromatic compounds, developing accurate force fields can be challenging. These force fields are essential for simulating the behavior of these molecules in various environments, such as in solution or interacting with biological macromolecules. science.govsemanticscholar.org

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical methods, particularly DFT, are extensively used to model reaction pathways and locate transition states, thereby providing mechanistic insights and predicting reaction rates. For halogenated phenols, these methods can be applied to study their degradation pathways, such as reactions with hydroxyl radicals in the atmosphere. rsc.org Such studies involve calculating the activation energies for different possible reaction channels, like addition or abstraction reactions, to determine the most favorable pathway. rsc.org

For example, combined quantum mechanical/molecular mechanical (QM/MM) methods have been used to investigate the enzymatic hydroxylation of phenol and its halogenated derivatives. researchgate.net These models can identify the rate-limiting step and elucidate the role of specific amino acid residues in the catalytic mechanism. researchgate.net While no specific reaction modeling was found for 2-amino-4-bromo-6-iodophenol, the principles are directly applicable to understanding its potential reactivity, for instance, in electrophilic aromatic substitution or oxidation reactions.

Computational Design and Predictive Modeling for Halogenated Organic Compounds

Computational methods are increasingly used for the predictive modeling of the properties of halogenated organic compounds. nih.gov Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are developed to correlate molecular descriptors, often calculated using quantum chemistry, with biological activity or physicochemical properties. scholarsresearchlibrary.comnih.gov

For halogenated phenols, QSAR models have been developed to predict their toxicity. scholarsresearchlibrary.comoup.com These models use various descriptors derived from DFT calculations, such as electronic and energetic parameters, to build statistical relationships. scholarsresearchlibrary.com Similarly, QSPR models can predict properties like vapor pressure, water solubility, and partition coefficients for halogenated compounds. nih.gov Recently, machine learning approaches, trained on large datasets of quantum chemical calculations, are emerging as powerful tools for predicting molecular properties with high accuracy and computational efficiency. arxiv.orgbiorxiv.org These predictive models are valuable for designing new halogenated compounds with desired properties and for assessing the environmental fate and potential toxicity of existing ones. nih.govmdpi.com

Reactivity and Mechanistic Investigations of 2 Amino 4 Bromo 6 Iodophenol Derivatives

Electrophilic Aromatic Substitution (EAS) Patterns in Halogenated Phenols

Electrophilic aromatic substitution (EAS) in 2-Amino-4-bromo-6-iodophenol is dictated by the powerful activating and ortho-, para-directing effects of the amino (-NH₂) and hydroxyl (-OH) groups. These electron-donating groups significantly increase the electron density of the aromatic ring, making it highly susceptible to attack by electrophiles. The directing influence of these groups is additive, strongly favoring substitution at the positions ortho and para to them.

In the case of this compound, the positions are already substituted. The -OH and -NH₂ groups are positioned at C1 and C2, respectively. The C4 position is occupied by a bromine atom, and the C6 position by an iodine atom. The remaining C3 and C5 positions are meta to both the -OH and -NH₂ groups. The powerful ortho, para-directing nature of the hydroxyl and amino groups will direct incoming electrophiles to the remaining open positions, C3 and C5. However, the position ortho to the hydroxyl group (C6) and para to the amino group (C4) are already halogenated. The position para to the hydroxyl group (C4) is also occupied. This leaves the C3 and C5 positions as the most likely sites for electrophilic attack.

The halogens (bromine and iodine) are deactivating groups due to their inductive electron-withdrawing effect, yet they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. In this heavily substituted ring, the strong activation by the amino and hydroxyl groups is expected to overcome the deactivation by the halogens. Steric hindrance from the bulky iodine atom at C6 might influence the regioselectivity of the substitution, potentially favoring the C5 position.

Common EAS reactions include halogenation, nitration, and sulfonation. Due to the high activation of the ring, these reactions would likely proceed under mild conditions, and poly-substitution could be a competing side reaction if not carefully controlled.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Substituent | Directing Effect | Predicted Site of Electrophilic Attack | Rationale |

|---|---|---|---|---|

| C1 | -OH | Activating, ortho, para-director | C3, C5 | The ortho and para positions are already substituted. |

| C2 | -NH₂ | Activating, ortho, para-director | C3, C5 | The ortho and para positions are already substituted. |

| C4 | -Br | Deactivating, ortho, para-director | C3, C5 | Directs to occupied ortho (C3, C5) and para (C1) positions. |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (like a halogen) to proceed via the classical addition-elimination mechanism. libretexts.org The aromatic ring of this compound is electron-rich due to the -NH₂ and -OH groups, which disfavors the formation of the negatively charged Meisenheimer complex intermediate required for a traditional SNAr pathway. libretexts.org

However, recent studies have shown that SNAr can occur on electron-rich halophenols through a mechanism involving homolysis-enabled electronic activation. osti.gov In this process, the phenolic proton is removed, and the resulting phenoxide is oxidized to a phenoxy radical. This radical acts as a powerful electron-withdrawing group, activating the ring towards nucleophilic attack. osti.gov

In this compound, the iodine atom would be the most likely leaving group in such a reaction due to the weaker carbon-iodine bond compared to the carbon-bromine bond. The reaction would be initiated by a base and an oxidant to generate the key aminophenoxy radical intermediate.

Cross-Coupling Reactions Involving Carbon-Halogen Bonds

The presence of two different carbon-halogen bonds (C-Br and C-I) in this compound allows for selective cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I and C-Br bonds is key to achieving selectivity. The C-I bond is generally more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy. wikipedia.org

The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, forming a new carbon-carbon bond. wikipedia.orglibretexts.org Given the higher reactivity of the C-I bond, it is possible to selectively couple an alkyne at the C6 position of this compound while leaving the C-Br bond at the C4 position intact. This can be achieved by carefully controlling the reaction conditions, such as temperature and catalyst loading. wikipedia.org

Table 2: Predicted Selectivity in Sonogashira Coupling of this compound

| Halogen Position | Bond Type | Relative Reactivity in Pd-catalyzed Coupling | Predicted Outcome |

|---|---|---|---|

| C6 | C-I | Higher | Selective coupling at C6 |

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form carbon-heteroatom bonds. nih.gov Similar to carbon-carbon bond-forming reactions, the greater reactivity of the C-I bond would allow for the selective introduction of nitrogen, oxygen, or sulfur nucleophiles at the C6 position. This provides a versatile method for further functionalization of the molecule.

Oxidative Transformations and Radical Chemistry of Aminophenols

Aminophenols are susceptible to oxidation, and the presence of both amino and hydroxyl groups in this compound makes it particularly prone to oxidative processes. ua.es One-electron oxidation of the parent molecule can lead to the formation of a resonance-stabilized aminophenoxy radical. researchgate.net The stability and subsequent reactivity of this radical will be influenced by the halogen substituents.

The initial oxidation can occur at either the amino or the hydroxyl group, with the relative ease of oxidation depending on the specific reaction conditions. The resulting radical can undergo further reactions, such as dimerization or polymerization, or it can participate in radical-mediated substitution reactions. rsc.org The formation of amine radical cations through photoredox catalysis is another avenue for the reactivity of such compounds, leading to C-N bond formation. beilstein-journals.orgnih.gov

Functional Group Interconversion and Chemical Derivatization at Amino and Hydroxyl Sites

The amino and hydroxyl groups in this compound are reactive sites for a variety of functional group interconversions and derivatizations. nih.govlibretexts.org

The hydroxyl group can undergo:

Alkylation: Reaction with alkyl halides in the presence of a base to form ethers.

Acylation: Reaction with acyl chlorides or anhydrides to form esters. rhhz.net

The amino group can be modified through:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is often done to protect the amino group or to modulate its electronic properties.

Alkylation: Reaction with alkyl halides, although this can be difficult to control and may lead to over-alkylation.

Diazotization: Reaction with nitrous acid to form a diazonium salt. This intermediate can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of functional groups, including halogens, cyano, and hydroxyl groups. rhhz.net

These derivatization reactions are crucial for synthesizing analogs with modified properties and for protecting the reactive groups during other synthetic transformations on the aromatic ring. researchgate.net

Halogen Bonding Interactions in Molecular Assembly and Recognition

The supramolecular assembly and molecular recognition of this compound derivatives are governed by a sophisticated interplay of non-covalent interactions. While hydrogen bonding involving the amino and hydroxyl moieties is significant, the presence of both bromine and iodine atoms introduces the crucial role of halogen bonding (XB) in dictating the crystal packing and formation of extended architectures. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site. nih.govpsu.edu The strength of this interaction is tunable and generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. semanticscholar.orgrsc.org

In the case of this compound, the iodine atom at the C6 position is expected to be a more potent halogen bond donor than the bromine atom at the C4 position. rsc.org The electron-donating nature of the amino and hydroxyl groups can influence the magnitude of the σ-hole on the halogen atoms. However, the inherent superiority of iodine as a halogen bond donor suggests it will be the primary participant in forming significant XB interactions.

Research on analogous halogenated phenols and anilines demonstrates that a hierarchy of interactions typically directs the self-assembly process. nih.govnih.gov It is anticipated that the strong hydrogen bond donors (-OH and -NH2) and acceptors (O and N atoms) in this compound would first form robust primary synthons, such as dimers or chains. nih.govresearchgate.net Subsequently, the weaker but highly directional halogen bonds would serve as key secondary interactions, linking these hydrogen-bonded motifs into more complex one-, two-, or three-dimensional networks. nih.gov

The geometric parameters of halogen bonds are critical indicators of their strength and nature. Below is a table of typical halogen bond geometries observed in related crystal structures, which can serve as a predictive framework for derivatives of this compound.

Table 1: Representative Geometries of Halogen Bonds in Phenolic and Anilino Compounds

| Halogen Bond Type | Donor | Acceptor | Distance (Å) | Angle (C-X···A) (°) | Reference Compound Class |

|---|---|---|---|---|---|

| C-I···N | Iodo-substituted benzoic acid | Pyridine | 2.941 | 170.7 | Co-crystals of iodo-benzoic acids |

| C-I···O | 4-Chloro-3-iodophenol | Oxygen | ~3.0-3.2 | ~165-175 | Dihalogenated phenols |

| C-Br···N | Bromo-substituted benzoic acid | Pyridine | ~2.9-3.1 | ~170 | Co-crystals of bromo-benzoic acids |

| C-Br···O | 3-Bromo-4-chlorophenol | Oxygen | ~3.1-3.3 | ~160-170 | Dihalogenated phenols |

Note: The data in this table is compiled from literature on analogous compounds and serves as a predictive guide for the potential interactions in this compound derivatives. Actual values will vary based on the specific crystalline environment.

The efficacy of a halogen atom as an XB donor is directly related to the magnitude of its σ-hole, which can be quantified by calculating the molecular electrostatic potential (MEP). Theoretical studies provide insight into how substituents affect the σ-hole.

Table 2: Calculated Molecular Electrostatic Potential (VS,max) on Halogen Atoms in Analogous Molecules

| Molecule | Halogen Atom | VS,max (kcal/mol) | Key Observations |

|---|---|---|---|

| Iodobenzene | I | +23.1 | Reference value for iodine on an aromatic ring. |

| Bromobenzene | Br | +17.6 | Reference value for bromine on an aromatic ring. |

| 4-Iodophenol | I | +21.5 | The electron-donating -OH group slightly reduces the σ-hole. |

| 4-Bromoaniline | Br | +15.9 | The electron-donating -NH2 group reduces the σ-hole. |

| 4-Iodo-2-aminophenol | I | (Est.) +20-22 | The combined effect of -OH and -NH2 is expected to modulate the σ-hole, but it remains significantly positive. |

Note: The VS,max values are illustrative and sourced from computational studies on similar structures. "Est." denotes estimated values based on substituent effects reported in the literature.

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Complex Organic Synthesis

The trifunctional nature of 2-Amino-4-bromo-6-iodophenol, combined with the presence of two distinct halogen atoms, establishes it as a powerful and versatile intermediate in organic synthesis. smolecule.com This single molecule offers multiple reactive sites that can be addressed selectively to build intricate molecular frameworks.

The primary utility of this compound in this context lies in the differential reactivity of its carbon-halogen bonds. In transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This reactivity difference allows for selective, stepwise functionalization of the aromatic ring.

Chemists can first target the more labile iodo group at the C6 position for a cross-coupling reaction, introducing a new substituent while leaving the bromo group at the C4 position intact. Subsequently, a second, different cross-coupling reaction can be performed at the C4 position. This orthogonal reactivity provides a clear and efficient pathway to di-substituted aminophenol derivatives with distinct functionalities at specific positions, a task that would be challenging using other methods. The amino and hydroxyl groups can also be selectively protected and deprotected, adding another layer of synthetic control for building highly complex, multi-functionalized aromatic systems.

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Position | Typical Reaction Types | Relative Reactivity in Cross-Coupling |

|---|---|---|---|

| Iodo (-I) | C6 | Suzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig | Highest |

| Bromo (-Br) | C4 | Suzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig | Medium |

| Amino (-NH₂) | C2 | Acylation, Alkylation, Diazotization, Cyclization | N/A |

This is an interactive table. Select rows to highlight them.

The ortho-aminophenol motif, where the amino and hydroxyl groups are adjacent, is a classic precursor for the synthesis of five- and six-membered heterocyclic rings. This compound is ideally suited for constructing halogenated benzoxazoles, which are important scaffolds in medicinal chemistry and materials science. nih.govnih.gov

The condensation of this compound with various electrophilic reagents such as aldehydes, ketones, carboxylic acids, or their derivatives leads to the formation of a benzoxazole (B165842) ring system. mdpi.comorganic-chemistry.org The reaction proceeds via an initial nucleophilic attack from either the amino or hydroxyl group, followed by an intramolecular cyclization and dehydration. The resulting 5-bromo-7-iodobenzoxazole derivatives retain the halogen atoms, which can then serve as synthetic handles for further functionalization, enabling the creation of complex, drug-like molecules and functional materials. sigmaaldrich.com

Ligand Design for Functional Metal Complexes and Catalysis

The ortho-aminophenol core of the molecule serves as an excellent bidentate ligand scaffold, capable of coordinating with a wide range of transition metals through its nitrogen and oxygen atoms to form stable chelate complexes. Such ligands are known to be "redox non-innocent," meaning the ligand itself can participate in redox processes, which is a highly desirable feature in catalysis.

By using this compound as the ligand, chemists can fine-tune the electronic properties of the resulting metal complex. The electron-withdrawing nature of the bromine and iodine atoms can modulate the electron density at the metal center. This tuning influences the catalytic activity, stability, and selectivity of the complex in various chemical transformations, including oxidation reactions and C-H amination processes. acs.org The ability to systematically alter the ligand's electronic character by retaining or substituting the halogens provides a rational approach to designing bespoke catalysts for specific applications.

Exploration in Advanced Materials Research

The unique combination of reactive sites and electronic properties makes this compound an attractive building block for the development of advanced functional materials.

This compound can function as a multifunctional monomer for creating novel polymers. The amino and hydroxyl groups can participate in step-growth polymerization to form polyamides, polyethers, or polyurethanes. mdpi.comtandfonline.comacs.org The pendant bromo and iodo groups along the polymer backbone can then be used for post-polymerization modification via cross-coupling reactions, allowing for the attachment of various functional side chains. This approach can be used to create cross-linked polymers or to introduce specific properties like light-emission or enhanced conductivity.

Furthermore, the molecule's capacity for hydrogen bonding (via -OH and -NH₂) and halogen bonding (via -Br and -I) makes it a candidate for designing complex supramolecular assemblies. nih.gov These non-covalent interactions can direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks, which is a key strategy in crystal engineering and the development of materials with ordered nanostructures.

In the field of organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), materials that can efficiently manage electronic excited states are crucial. The presence of heavy atoms like bromine and iodine in an organic molecule introduces a significant "heavy-atom effect." rsc.org This effect enhances spin-orbit coupling, which facilitates intersystem crossing (ISC)—the transition of an excited molecule from a singlet state to a triplet state. unimi.itacs.org

By incorporating this compound into larger conjugated molecules, it is possible to develop materials that are efficient phosphorescent emitters. In OLEDs, harnessing the energy from otherwise non-emissive triplet states is key to achieving high internal quantum efficiencies. The heavy-atom effect promoted by the bromine and iodine substituents can help populate these triplet states, leading to the development of novel host or emissive materials for next-generation displays and lighting. acs.orgst-andrews.ac.uk

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Future Research Directions and Challenges in 2 Amino 4 Bromo 6 Iodophenol Chemistry

Development of Highly Regio- and Stereoselective Synthetic Protocols for Complex Derivatives

A primary challenge in the chemistry of 2-Amino-4-bromo-6-iodophenol lies in the controlled synthesis of its derivatives. The presence of multiple reactive sites—the aromatic ring, the amino group, and the hydroxyl group—complicates selective transformations. Future research must focus on developing sophisticated synthetic protocols that can precisely target specific positions for modification.

Key challenges and research objectives include:

Orthogonal Protection Strategies: Developing robust protecting group strategies is crucial to selectively mask the amino and hydroxyl functionalities. This would allow for independent manipulation of the aromatic ring and the functional groups, enabling the synthesis of complex architectures without undesired side reactions.

Regiocontrolled Halogenation and Functionalization: While the parent compound is defined, creating its analogs with different halogen patterns or introducing other substituents at the remaining open aromatic position requires highly regioselective methods. Traditional electrophilic aromatic substitution methods often yield mixtures of isomers, necessitating the exploration of directed ortho-metalation (DoM) or the use of pre-functionalized precursors.

Stereoselective Transformations: For derivatives where chiral centers are introduced (e.g., through reactions at the amino group or by building more complex side chains), achieving high stereoselectivity is paramount, particularly for applications in medicinal chemistry. This involves the use of chiral catalysts, auxiliaries, or reagents to control the three-dimensional arrangement of atoms. researchgate.net

| Research Objective | Key Challenge | Potential Approach |

| Selective N-Functionalization | Competing reactivity of the phenolic hydroxyl group. | Development of N-selective reagents or orthogonal protecting groups for the -OH moiety. |

| Selective O-Functionalization | Potential for N-alkylation or N-acylation. | Use of base-sensitive protecting groups on the -NH2 moiety; exploration of Mitsunobu or Williamson ether synthesis conditions. |

| C-H Functionalization | Directing group control and steric hindrance from bulky halogens. | Transition-metal-catalyzed C-H activation strategies with appropriate directing groups. |

| Stereoselective Synthesis | Control of new stereocenters in derivative synthesis. | Asymmetric catalysis, use of chiral building blocks derived from natural sources. researchgate.net |

Exploration of Novel Reactivity Patterns and Catalytic Systems for Efficient Transformations

The unique electronic and steric environment of this compound suggests that it may exhibit novel reactivity. Future work should aim to uncover these new reaction pathways and develop efficient catalytic systems to exploit them.

Areas for exploration include:

Differential Reactivity of C-Br and C-I Bonds: The carbon-iodine bond is typically more reactive than the carbon-bromine bond in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This differential reactivity can be harnessed for sequential, site-selective functionalization of the aromatic ring. Developing catalytic systems with high selectivity for one halogen over the other is a key goal.

Photocatalysis and Electrocatalysis: Light- and electricity-driven transformations offer sustainable alternatives to traditional thermal methods. acs.org Investigating the behavior of this compound under photoredox or electrochemical conditions could unlock new reaction pathways, such as radical-based functionalizations or novel cyclization reactions. acs.org Simple substituted phenols have already been shown to act as recyclable organophotoredox catalysts, a potential application for derivatives of this compound. acs.org

Enzymatic Transformations: Biocatalysis offers a green and highly selective method for chemical synthesis. researchgate.net Exploring enzymes, such as hydroxylases or halogenases, that can act on polysubstituted phenols could provide routes to novel derivatives that are difficult to access through conventional chemistry. For instance, studies have shown that Escherichia coli expressing specific hydroxylases can convert 4-halophenols into 4-halocatechols. researchgate.net

Integration of Advanced Computational Methods for Rational Design and Predictive Synthesis

Computational chemistry provides powerful tools for understanding and predicting chemical behavior, thereby accelerating the research and development process. Applying these methods to this compound can offer significant insights.

Future computational studies should focus on:

Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule. nih.gov By calculating properties such as frontier molecular orbital (FMO) energies, electrostatic potential maps, and Fukui functions, researchers can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of regioselective reactions. nih.gov

Mechanism Elucidation: Computational modeling can be employed to map out the reaction energy profiles for proposed synthetic transformations. This allows for the identification of transition states and transient intermediates, providing a deeper understanding of the reaction mechanism and helping to optimize reaction conditions.

Rational Design of Derivatives: By simulating the docking of virtual derivatives of this compound with biological targets, such as enzymes or receptors, computational methods can guide the synthesis of new molecules with desired biological activities. This in silico screening process can save significant time and resources compared to traditional trial-and-error approaches.

| Computational Tool | Application in this compound Research |

| Density Functional Theory (DFT) | Calculation of electronic structure, bond energies, and reactivity indices. nih.gov |

| Frontier Molecular Orbital (FMO) Theory | Prediction of electrophilic/nucleophilic sites by analyzing HOMO and LUMO distributions. nih.gov |

| Molecular Docking | In silico screening of derivatives for potential biological activity against specific protein targets. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions, such as intramolecular hydrogen bonding, which influence conformation and reactivity. |

Advancement of Sustainable and Green Chemistry Approaches in Halogenated Phenol (B47542) Synthesis

The synthesis of halogenated phenols often involves hazardous reagents and generates significant chemical waste. A major challenge for the future is the development of more environmentally benign synthetic routes. innoget.comchemistryviews.org

Key areas for improvement include:

Atom-Economical Halogenation: Developing methods that use safer halogen sources and minimize byproduct formation is essential. This includes exploring catalytic systems that can utilize halide salts instead of elemental halogens.

Green Solvents and Catalysts: Replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or deep eutectic solvents (DES) can drastically reduce the environmental impact of the synthesis. chemistryviews.org For example, a mixture of choline (B1196258) chloride and urea (B33335) can act as a biodegradable and reusable catalyst for the synthesis of phenols. chemistryviews.org

Energy Efficiency: Employing energy-efficient synthetic methods, such as photocatalysis, which operates at ambient temperature, or microwave-assisted synthesis, which can significantly reduce reaction times, aligns with the principles of green chemistry. acs.orgresearchgate.net

In-depth Mechanistic Understanding and Advanced Characterization of Transient Intermediates

A thorough understanding of reaction mechanisms is fundamental to controlling chemical processes. For reactions involving this compound, this includes identifying and characterizing short-lived intermediates that govern the reaction outcome.

Future research should prioritize:

Spectroscopic Studies: The use of advanced spectroscopic techniques, such as in situ NMR and rapid-scan UV-Vis spectroscopy, can allow for the direct observation of reactive intermediates. For example, studies on the bromination of phenols have identified 2-bromocyclohexadienone-type intermediates. researchgate.net

Trapping Experiments: Designing experiments to trap and isolate transient species can provide definitive structural evidence for proposed intermediates. This could involve the use of specific trapping agents that react quickly with the intermediate to form a stable, characterizable product.

Isotopic Labeling Studies: Using isotopically labeled starting materials (e.g., with ¹³C or ²H) can help to trace the path of atoms throughout a reaction, providing invaluable information for elucidating complex reaction mechanisms and rearrangement pathways.

By focusing on these key areas, the scientific community can overcome the existing challenges and unlock the full synthetic potential of this compound, paving the way for its application in the development of novel materials and biologically active compounds.

常见问题

Basic Synthesis and Purification

Q: What are the optimal synthetic routes for preparing 2-amino-4-bromo-6-iodophenol, and how can purity be ensured? A:

- Methodology : Use electrophilic aromatic substitution (EAS) due to the phenol ring's activating hydroxyl (-OH) and amino (-NH₂) groups. Bromine and iodine can be introduced sequentially via directed ortho-halogenation. For example:

- Purification : Recrystallize using ethanol/water mixtures, and confirm purity via HPLC (≥95%) and melting point analysis (compare with literature values, e.g., mp 208–210°C for analogs ).

- Key Considerations : Protect the amino group with acetyl to prevent side reactions during halogenation.

Advanced Structural Characterization

Q: How can X-ray crystallography resolve ambiguities in the substitution pattern of this compound? A:

- Methodology : Use SHELXL (via SHELX suite) for structure refinement . Heavy atoms (Br, I) enhance anomalous scattering, improving phase determination.

- Protocol :

- Grow single crystals via slow evaporation in DMSO/EtOH.

- Collect data with Mo-Kα radiation (λ = 0.71073 Å) due to iodine’s high electron density.

- Refine thermal parameters and occupancy to address potential disorder in halogen positions.

- Data Interpretation : Compare bond lengths (e.g., C-Br ~1.90 Å, C-I ~2.10 Å) and angles with similar structures (e.g., 4-bromo-2-chloro-6-methylphenol ).

Basic Reactivity and Functionalization

Q: How do substituents (-NH₂, -Br, -I) influence the reactivity of this compound in cross-coupling reactions? A:

- Methodology :

- Suzuki-Miyaura Coupling : Prioritize bromine (vs. iodine) for Pd-catalyzed coupling due to lower bond dissociation energy (C-Br ~70 kcal/mol vs. C-I ~55 kcal/mol).

- Protection Strategies : Acetylate -NH₂ to prevent coordination with catalysts.

- Example : React with arylboronic acids in THF/K₂CO₃ at 80°C using Pd(PPh₃)₄. Monitor via TLC (silica gel, EtOAc/hexane).

Advanced Biological Activity Profiling

Q: How can structure-activity relationship (SAR) studies elucidate the bioactivity of this compound against microbial targets? A:

- Methodology :

- In Vitro Assays : Test antimicrobial activity via MIC (minimum inhibitory concentration) assays against S. aureus and E. coli. Compare with analogs (e.g., 2-amino-4-bromo-6-fluorophenol ).

- Computational Modeling : Perform molecular docking (AutoDock Vina) to assess binding to bacterial enzymes (e.g., dihydrofolate reductase).

- Data Analysis : Correlate halogen size (Br, I) with hydrophobic interactions in enzyme pockets. Larger iodine may enhance binding but reduce solubility.

Data Contradiction Analysis

Q: How to resolve discrepancies in reported reaction yields for iodination of 2-amino-4-bromophenol derivatives? A:

- Troubleshooting Steps :

- Solvent Effects : Polar aprotic solvents (DMF) may improve iodine solubility vs. protic solvents (acetic acid) .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate iodination.

- Byproduct Identification : Use LC-MS to detect iodophenol dimers or overhalogenated species.

- Case Study : Analogous 4-bromo-2-chloro-6-methylphenol showed 20% higher yield in DMF vs. acetic acid .

Safety and Handling Protocols

Q: What safety measures are critical when handling this compound in vitro? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。